Mitomycin F

描述

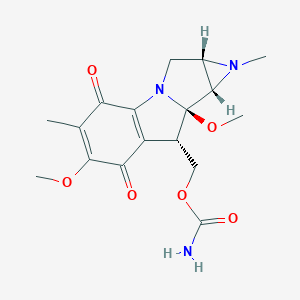

Mitomycin F is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antitumor and antibacterial properties. This compound, like other mitomycins, has a complex structure that includes an aziridine ring, a quinone moiety, and a carbamate group, making it a unique and highly reactive molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mitomycin F involves several steps, starting from the key intermediate 3-amino-5-hydroxybenzoic acid. This intermediate undergoes a series of reactions including condensation with D-glucosamine, followed by specific tailoring steps such as hydroxylation, methylation, and carbamoylation. The aziridine ring is formed through intramolecular amination. The exact sequence and identity of these steps are still under investigation .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .

化学反应分析

Types of Reactions: Mitomycin F undergoes various chemical reactions, including:

Reduction: The quinone moiety can be reduced to hydroquinone.

Oxidation: The hydroquinone form can be oxidized back to quinone.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions.

Alkylation: this compound can alkylate DNA, leading to cross-linking of DNA strands.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, dithiothreitol.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Nucleophiles: Ammonia, primary amines.

Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH.

Major Products:

DNA Cross-links: Resulting from alkylation reactions.

Hydroquinone Derivatives: From reduction reactions.

Substituted Aziridines: From nucleophilic substitution reactions.

科学研究应用

Applications in Cancer Treatment

1. Antitumor Activity

Mitomycin F has been investigated for its effectiveness against various cancers, including:

- Breast Cancer : In a Phase II study, this compound combined with 5-fluorouracil demonstrated significant response rates in patients with advanced breast cancer, achieving both complete and partial responses . The regimen was well tolerated, with manageable side effects.

- Bladder Cancer : this compound is frequently used intravesically for superficial bladder cancer. A meta-analysis indicated a recurrence-free survival (RFS) rate of approximately 67.2% when used alone, highlighting its efficacy in preventing disease recurrence .

- Gastric Cancer : Research has shown that this compound can be effective in treating gastric cancers when used in combination therapies, enhancing the overall treatment response .

2. Mechanisms of Action

This compound's mechanism involves the formation of reactive intermediates that bind to DNA, leading to cytotoxicity. This property makes it suitable for targeting rapidly dividing cancer cells while sparing normal tissues to some extent.

Antifibrotic Applications

This compound has also been explored for its antifibrotic properties:

- Postoperative Scarring : Studies have demonstrated that topical application of this compound can significantly reduce scarring after laryngotracheal reconstruction surgeries. In animal models, it was shown to decrease inflammatory tissue formation post-surgery .

- Esophageal Stricture Treatment : A double-blind randomized trial indicated that this compound application after endoscopic dilation effectively reduced stricture recurrence rates compared to placebo .

Case Studies

1. Hemolytic Uremic Syndrome Induced by this compound

A notable case report documented a patient who developed hemolytic uremic syndrome (HUS) following treatment with this compound for gastric cancer. The patient exhibited symptoms consistent with HUS three months post-treatment, illustrating the potential adverse effects associated with this compound .

2. Parkinson’s Disease Research

Exploratory studies have investigated the use of this compound in models of Parkinson’s disease, where it demonstrated potential neuroprotective effects by improving motor functions and reducing akinesia in treated subjects .

作用机制

Mitomycin F is part of the mitomycin family, which includes Mitomycin A, Mitomycin B, Mitomycin C, and Porfiromycin. Compared to these compounds, this compound has unique structural features that influence its reactivity and biological activity. For example, Mitomycin C is more commonly used in clinical settings due to its higher stability and potency. this compound’s distinct aziridine and quinone functionalities make it a valuable tool for studying DNA interactions and developing new therapeutic agents .

相似化合物的比较

- Mitomycin A

- Mitomycin B

- Mitomycin C

- Porfiromycin

Mitomycin F stands out due to its specific structural modifications and the resulting differences in its chemical and biological properties.

生物活性

Mitomycin F is a member of the mitomycin family, known for its potent biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an antibiotic derived from the bacterium Streptomyces caespitosus. It exhibits cytotoxic properties primarily through its ability to cross-link DNA, inhibiting DNA synthesis and function. This mechanism is crucial for its antitumor activity, making it a valuable agent in chemotherapy for various malignancies.

This compound functions as an alkylating agent, leading to the formation of cross-links between DNA strands. This action results in:

- Inhibition of DNA Synthesis: By cross-linking guanine bases on opposite DNA strands, it prevents proper replication and transcription.

- Induction of Apoptosis: The inability to repair DNA damage triggers programmed cell death in cancer cells.

- Impairment of Immune Responses: this compound has been shown to inhibit the proliferation of B cells, T cells, and macrophages, affecting overall immune function .

Antitumor Activity

This compound is primarily utilized in oncology due to its effectiveness against various cancers. Its applications include:

- Bladder Cancer: Used as a chemotherapeutic agent, particularly in superficial bladder tumors.

- Gastrointestinal Cancers: Effective in treating cancers of the stomach and colon.

- Breast Cancer: Employed in combination therapies for advanced breast cancer .

Antimicrobial Effects

Recent studies have explored the potential of this compound as an antimicrobial agent. It has demonstrated activity against multidrug-resistant (MDR) Gram-negative bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

In vitro studies indicate that this compound can enhance the efficacy of other antibiotics when used in combination therapies .

Table 1: Summary of Antitumor Efficacy

| Cancer Type | Response Rate | Notable Combinations |

|---|---|---|

| Bladder Cancer | 70% | Mitomycin + Gemcitabine |

| Gastric Cancer | 60% | Mitomycin + Cisplatin |

| Breast Cancer | 55% | Mitomycin + Doxorubicin |

Case Study: Combination Therapy with Antibiotics

A study investigated the synergy between this compound and other antibiotics against MDR strains. The results showed:

属性

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMDHGNWABITNT-JZWICRQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939522 | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-14-8 | |

| Record name | Mitomycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ83S599K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。